Urea, N-(2-chloroethyl)-N'-(4-phenoxyphenyl)-
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Overview
Description
Urea, N-(2-chloroethyl)-N’-(4-phenoxyphenyl)- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of this compound allows it to interact with biological systems and chemical reagents in specific ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chloroethyl)-N’-(4-phenoxyphenyl)- typically involves the reaction of 2-chloroethylamine with 4-phenoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-chloroethyl)-N’-(4-phenoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Urea, N-(2-chloroethyl)-N’-(4-phenoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-(2-chloroethyl)-N’-(4-phenoxyphenyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenoxyphenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-chloroethyl)-N’-(4-methoxyphenyl)-
- Urea, N-(2-bromoethyl)-N’-(4-phenoxyphenyl)-
- Urea, N-(2-chloroethyl)-N’-(4-nitrophenyl)-
Uniqueness
Urea, N-(2-chloroethyl)-N’-(4-phenoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group may enhance its hydrophobic interactions, while the chloroethyl group provides a reactive site for covalent bonding.
Properties
CAS No. |
60984-04-5 |
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Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O2/c16-10-11-17-15(19)18-12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,18,19) |
InChI Key |
NKUYQWMHBGUJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NCCCl |
Origin of Product |
United States |
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